Methyl 3-(2,4-difluorophenyl)acrylate
Overview
Description
Methyl 3-(2,4-difluorophenyl)acrylate is an organic compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to an acrylate moiety, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2,4-difluorophenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorobenzaldehyde with methyl acrylate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions . The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, and advanced purification techniques like chromatography may be used to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-difluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate group to an alcohol or alkane.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl 3-(2,4-difluorophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the development of biologically active molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with therapeutic properties.
Industry: This compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 3-(2,4-difluorophenyl)acrylate exerts its effects involves interactions with specific molecular targets and pathways. The difluorophenyl group can participate in various binding interactions, while the acrylate moiety can undergo polymerization or other chemical transformations. These interactions and transformations contribute to the compound’s reactivity and utility in different applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,4-dichlorophenyl)acrylate
- Methyl 3-(2,4-dibromophenyl)acrylate
- Methyl 3-(2,4-dimethylphenyl)acrylate
Uniqueness
Methyl 3-(2,4-difluorophenyl)acrylate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMDQMSXOKRYDF-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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